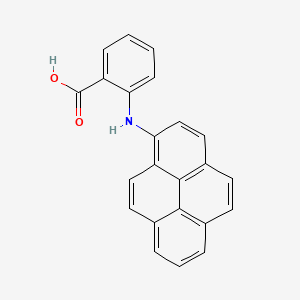
N-(1-Pyrenyl)anthranilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Pyrenyl)anthranilic acid is an organic compound that combines the structural features of pyrene and anthranilic acid. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while anthranilic acid is an aromatic amine and carboxylic acid. The fusion of these two moieties results in a compound with unique photophysical and chemical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyrenyl)anthranilic acid typically involves the reaction of 1-aminopyrene with anthranilic acid. One common method is the Buchwald-Hartwig amination, where a palladium catalyst facilitates the coupling of the amine group of 1-aminopyrene with the carboxylic acid group of anthranilic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: N-(1-Pyrenyl)anthranilic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce functional groups like nitro, halogen, or sulfonic acid groups.
科学研究应用
N-(1-Pyrenyl)anthranilic acid has several applications in scientific research:
Chemistry: It is used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: The compound’s fluorescence properties make it useful in imaging and tracking biological molecules.
Industry: It can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of N-(1-Pyrenyl)anthranilic acid primarily involves its interaction with light and other molecules. The pyrene moiety absorbs light and emits fluorescence, which can be used to track and study molecular interactions. The anthranilic acid part can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
相似化合物的比较
Anthranilic Acid: A simpler structure without the pyrene moiety, used in the synthesis of dyes and perfumes.
Pyrene: A polycyclic aromatic hydrocarbon known for its fluorescence, used in studying environmental pollutants.
N-Phenylanthranilic Acid: Similar structure but with a phenyl group instead of a pyrene group, used in pharmaceuticals.
Uniqueness: N-(1-Pyrenyl)anthranilic acid is unique due to the combination of pyrene’s fluorescence and anthranilic acid’s chemical reactivity. This dual functionality makes it particularly valuable in applications requiring both properties, such as in advanced imaging techniques and optoelectronic devices .
属性
CAS 编号 |
873914-46-6 |
|---|---|
分子式 |
C23H15NO2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(pyren-1-ylamino)benzoic acid |
InChI |
InChI=1S/C23H15NO2/c25-23(26)18-6-1-2-7-19(18)24-20-13-11-16-9-8-14-4-3-5-15-10-12-17(20)22(16)21(14)15/h1-13,24H,(H,25,26) |
InChI 键 |
ZUYMNEBYEMFENX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
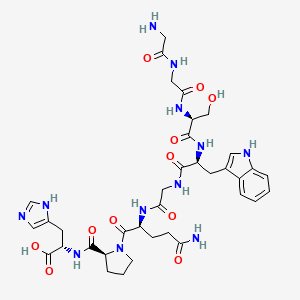

![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
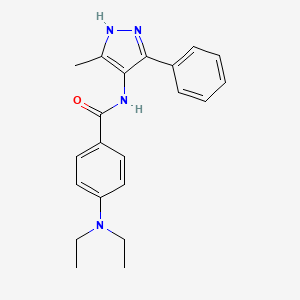
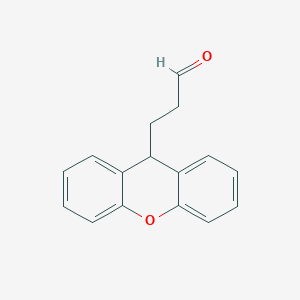
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
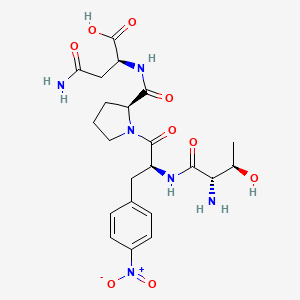
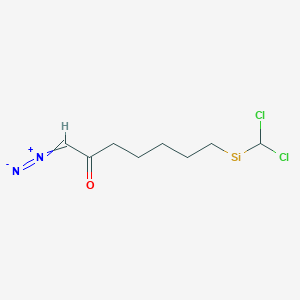
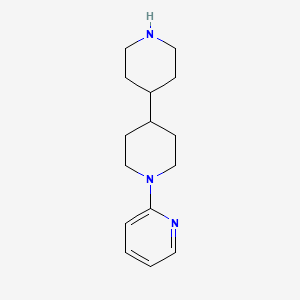
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
